molecular formula C18H21ClN2O5S B2445213 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060327-51-5

1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2445213
CAS No.: 2060327-51-5
M. Wt: 412.89
InChI Key: PXZRPIJKURXGMD-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a synthetic compound known for its complex structure and significant biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves multiple steps including sulfonylation, cyclization, and diastereoselective reduction. Each step requires precise reaction conditions such as controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the compound is produced through batch synthesis processes that incorporate advanced techniques like continuous flow reactors and automated control systems to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: : The products of these reactions depend on the specific reagents and conditions employed. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution can lead to the formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: : In chemistry, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is used as a model compound to study sulfonyl-based reactions and mechanisms.

Biology: : This compound has been explored for its potential use as a biochemical probe in biological research to investigate enzyme activity and protein interactions.

Medicine: : Preliminary studies suggest it may have therapeutic potential in treating conditions related to the central nervous system due to its unique interaction with specific neurotransmitter receptors.

Industry: : In the industrial sector, the compound is utilized in the development of specialty chemicals and materials due to its stable and reactive sulfonyl group.

Mechanism of Action

The exact mechanism of action involves the interaction of its sulfonyl group with molecular targets like enzymes or receptors. This interaction often disrupts normal biochemical pathways, leading to significant biological effects. The molecular pathways typically involve binding to active sites of enzymes or receptors, causing inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Compared to other sulfonyl-containing compounds, 1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its bicyclic structure which imparts unique stereochemistry and reactivity. Similar compounds include sulfonylureas and sulfonamides, but they lack the complex bicyclic framework and thus have different reactivity and applications.

Similar Compounds

  • Sulfonylureas: : Used in diabetes treatment.

  • Sulfonamides: : Widely used in antibiotics.

  • Sulfoxides: : Known for their applications in organic synthesis.

Properties

IUPAC Name

1-[8-(3-chloro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-26-16-5-4-14(10-15(16)19)27(24,25)21-11-2-3-12(21)9-13(8-11)20-17(22)6-7-18(20)23/h4-5,10-13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRPIJKURXGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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